11-O-Demethylpradinone I 11-O-Demethylpradinone I 11-O-Demethylpradinone I is a member of tetracenes and a member of p-quinones.
Brand Name: Vulcanchem
CAS No.: 132971-63-2
VCID: VC0144851
InChI: InChI=1S/C24H16O10/c1-6-2-8-15(22(31)13(6)24(33)34)16-10(21(30)20(8)29)5-11-17(23(16)32)19(28)9-3-7(25)4-12(26)14(9)18(11)27/h2-5,20-21,25-26,29-32H,1H3,(H,33,34)/t20-,21-/m0/s1
SMILES: CC1=CC2=C(C3=C(C4=C(C=C3C(C2O)O)C(=O)C5=C(C4=O)C=C(C=C5O)O)O)C(=C1C(=O)O)O
Molecular Formula: C24H16O10
Molecular Weight: 464.4 g/mol

11-O-Demethylpradinone I

CAS No.: 132971-63-2

Main Products

VCID: VC0144851

Molecular Formula: C24H16O10

Molecular Weight: 464.4 g/mol

11-O-Demethylpradinone I - 132971-63-2

CAS No. 132971-63-2
Product Name 11-O-Demethylpradinone I
Molecular Formula C24H16O10
Molecular Weight 464.4 g/mol
IUPAC Name (5S,6S)-1,5,6,9,11,14-hexahydroxy-3-methyl-8,13-dioxo-5,6-dihydrobenzo[a]tetracene-2-carboxylic acid
Standard InChI InChI=1S/C24H16O10/c1-6-2-8-15(22(31)13(6)24(33)34)16-10(21(30)20(8)29)5-11-17(23(16)32)19(28)9-3-7(25)4-12(26)14(9)18(11)27/h2-5,20-21,25-26,29-32H,1H3,(H,33,34)/t20-,21-/m0/s1
Standard InChIKey ROFMCMXCPNFONV-SFTDATJTSA-N
Isomeric SMILES CC1=CC2=C(C3=C(C4=C(C=C3[C@@H]([C@H]2O)O)C(=O)C5=C(C4=O)C=C(C=C5O)O)O)C(=C1C(=O)O)O
SMILES CC1=CC2=C(C3=C(C4=C(C=C3C(C2O)O)C(=O)C5=C(C4=O)C=C(C=C5O)O)O)C(=C1C(=O)O)O
Canonical SMILES CC1=CC2=C(C3=C(C4=C(C=C3C(C2O)O)C(=O)C5=C(C4=O)C=C(C=C5O)O)O)C(=C1C(=O)O)O
Description 11-O-Demethylpradinone I is a member of tetracenes and a member of p-quinones.
Synonyms Pradimicin M
PubChem Compound 73574
Last Modified Nov 11 2021
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